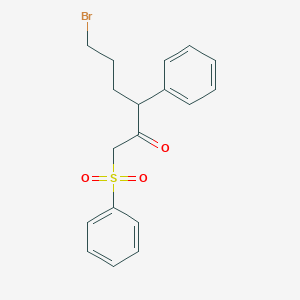
1-(Benzenesulfonyl)-6-bromo-3-phenylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-6-bromo-3-phenylhexan-2-one is an organic compound that features a benzenesulfonyl group, a bromine atom, and a phenyl group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-6-bromo-3-phenylhexan-2-one typically involves the reaction of benzenesulfonyl chloride with a suitable brominated hexanone derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction . The reaction conditions often include maintaining a controlled temperature and using solvents like dichloromethane or tetrahydrofuran to ensure proper solubility and reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-6-bromo-3-phenylhexan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the benzenesulfonyl group can undergo oxidation.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substituted Derivatives: Products with different substituents replacing the bromine atom.
Alcohols: Reduction of the ketone group results in the formation of alcohols.
Oxidized Products: Oxidation of the benzenesulfonyl group leads to sulfonic acids or other oxidized derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-6-bromo-3-phenylhexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-6-bromo-3-phenylhexan-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromine atom can participate in substitution reactions, while the ketone group can undergo reduction or oxidation
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Shares the benzenesulfonyl group but lacks the hexanone and bromine components.
Bromohexanone Derivatives: Similar in structure but may lack the benzenesulfonyl group.
Phenylhexanone Derivatives: Contain the hexanone and phenyl groups but may not have the benzenesulfonyl or bromine components.
Uniqueness
1-(Benzenesulfonyl)-6-bromo-3-phenylhexan-2-one is unique due to the combination of the benzenesulfonyl, bromine, and phenyl groups attached to a hexanone backbone.
Properties
CAS No. |
61171-84-4 |
|---|---|
Molecular Formula |
C18H19BrO3S |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-6-bromo-3-phenylhexan-2-one |
InChI |
InChI=1S/C18H19BrO3S/c19-13-7-12-17(15-8-3-1-4-9-15)18(20)14-23(21,22)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2 |
InChI Key |
RODBMZBJEGMUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCBr)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


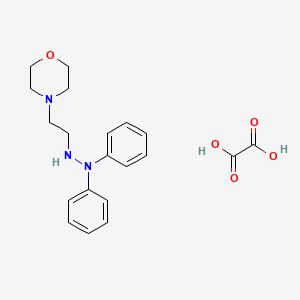
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)
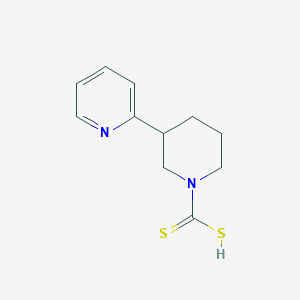
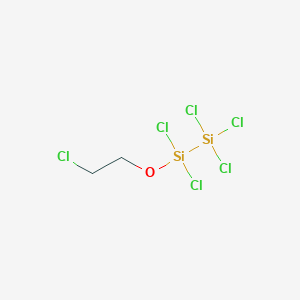
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
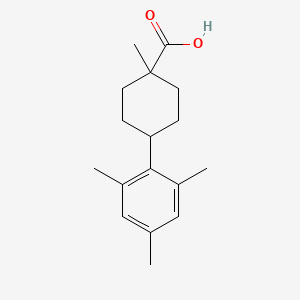

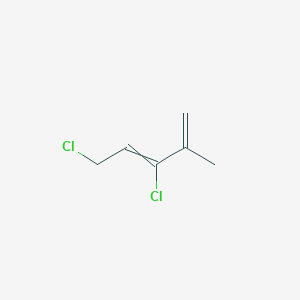
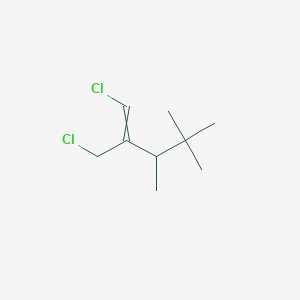
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)
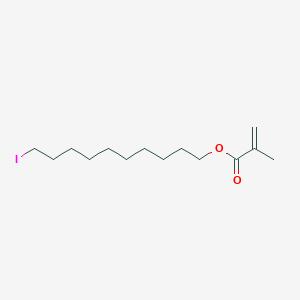
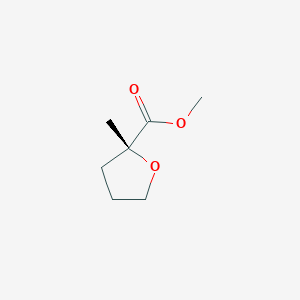

![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
